N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide is an organic compound that features a furan ring and a pyrrole ring connected through a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide typically involves the following steps:
Formation of the Furan and Pyrrole Precursors: The furan and pyrrole rings are synthesized separately through established organic synthesis methods.
Coupling Reaction: The furan-2-ylmethyl and 1H-pyrrol-3-ylmethyl groups are coupled to the 2,2-dimethylpropanamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The resulting compound is purified using column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid and pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-2-yl)methyl]propanamide
- N-[(furan-3-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide
- N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-4-yl)methyl]propanamide
Uniqueness
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide is unique due to the specific positioning of the furan and pyrrole rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further exploration in various scientific fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(18)17(10-12-6-7-16-9-12)11-13-5-4-8-19-13/h4-9,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBIIXUNLBLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CNC=C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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